5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocycles such as furan and pyrazole suggests potential for interactions with various biological targets.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives has been demonstrated in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding a high product yield of 94% . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate pyrazole and thieno intermediates into the reaction scheme.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The bromo substituent is a reactive site that can participate in further chemical transformations, such as the Suzuki-Miyaura cross-coupling reactions described in the synthesis of furan carboxamide analogues . The amino and carboxamide groups are polar and may contribute to the compound's solubility and binding capabilities.
Chemical Reactions Analysis
The compound's bromo group could undergo nucleophilic substitution reactions with various nucleophiles. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, leading to the substitution of the bromine atom . This suggests that the bromo group in the compound of interest could similarly be modified to generate a range of derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not directly reported, the structural motifs present in the molecule, such as the furan and pyrazole rings, are known to influence such properties. The compound's solubility, melting point, and stability could be inferred based on the behavior of structurally similar compounds. For instance, the stability of the furylthiadiazole fragment in the presence of strong bases or nucleophiles is a consideration for reactions involving the compound .
Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to the query, particularly those incorporating furan and pyrazole derivatives, have been investigated for their antiprotozoal activities. A study demonstrated the synthesis of imidazo[1,2-a]pyridines with potential antiprotozoal properties against Trypanosoma and Plasmodium species, highlighting the relevance of these structural motifs in developing therapeutic agents for protozoal infections (Ismail et al., 2004).
Synthetic Methodologies
The synthesis and reactivity of furan derivatives have been extensively studied, providing valuable insights into constructing complex molecules with potential biological activities. For example, research on the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions offers a foundation for synthesizing heterocyclic compounds with potential pharmacological properties (Aleksandrov & El’chaninov, 2017).
Heterocyclic Synthesis
The creation of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines showcases the utility of furan and pyrazole components in developing heterocyclic compounds. Such methodologies are crucial for generating new molecules with diverse biological activities, paving the way for discoveries in medicinal chemistry (Kamal El‐Dean et al., 2018).
Electrophilic Substitution
Investigations into the electrophilic substitution reactions of furan-carboxamide derivatives contribute to a deeper understanding of chemical reactivity and molecular synthesis. These studies are instrumental in designing synthetic pathways for complex molecules with potential applications in various scientific domains (Aleksandrov & Elchaninov, 2017).
Mechanism of Action
Mode of action
The mode of action of furan derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with .
Biochemical pathways
Furan derivatives can affect a variety of biochemical pathways, again depending on their specific structure and target .
Pharmacokinetics
The ADME properties of furan derivatives can vary. Factors such as the compound’s solubility, stability, and metabolic profile can influence its bioavailability .
Result of action
The molecular and cellular effects of furan derivatives can include interactions with enzymes, receptors, and other proteins, leading to a variety of potential therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of furan derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O4S/c18-14-4-3-13(26-14)17(24)20-16-11-8-27-9-12(11)21-22(16)7-15(23)19-6-10-2-1-5-25-10/h1-5H,6-9H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQCRZQVOAJYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.